2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride
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Overview
Description
2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride is a chemical compound with the molecular formula C9H13Cl2N3 and a molecular weight of 234.12 g/mol . This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride typically involves the reaction of 2-chloropyrazine with 1-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The pyrazine ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and other bases.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazines, while oxidation and reduction reactions can lead to different oxidation states of the pyrazine ring .
Scientific Research Applications
2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine: The non-hydrochloride form of the compound.
3-(1-Methylpyrrolidin-2-yl)pyrazine: Lacks the chlorine atom.
2-Chloro-3-(1-pyrrolidin-2-yl)pyrazine: Lacks the methyl group on the pyrrolidine ring.
Uniqueness
2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H12ClN3 |
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Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-chloro-3-(1-methylpyrrolidin-2-yl)pyrazine |
InChI |
InChI=1S/C9H12ClN3/c1-13-6-2-3-7(13)8-9(10)12-5-4-11-8/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
WXAVKCTVNBNXFM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=NC=CN=C2Cl |
Origin of Product |
United States |
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